Unraveling the Discovery and Synthesis of E3 Ligase Ligand 46: A Technical Guide
Unraveling the Discovery and Synthesis of E3 Ligase Ligand 46: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in interest, with the discovery and development of novel E3 ligase ligands being a critical component of this advancement. This guide provides an in-depth technical overview of a significant molecule in this domain, referred to as "E3 ligase Ligand 46." This designation has been used in distinct research contexts to describe different molecules. This document will therefore present case studies on the prominent instances of "Ligand 46," detailing their discovery, synthesis, and key quantitative data.
Case Study 1: Covalent RNF4 Ligand CCW16 (46)
One of the molecules identified as "ligand 46" is CCW16, a covalent ligand for the E3 ligase RING Finger Protein 4 (RNF4). This ligand was instrumental in the development of a covalent Proteolysis Targeting Chimera (PROTAC) for the degradation of BRD4.[1][2]
Discovery and Mechanism of Action
The discovery of CCW16 (46) stemmed from a screen that identified a hit compound, TRH 1-23, which covalently binds to the zinc-coordinating cysteines C132 and C135 within the RNF4 RING domain.[3] This initial hit was optimized to yield the more potent ligand, CCW16, which exhibits an IC50 of 1.8 μM for RNF4.[1][2][3] The covalent binding mechanism of CCW16 is crucial as it allows for a durable engagement with the E3 ligase, a desirable feature for PROTACs. The covalent modification occurs at one of the two zinc-coordinated cysteines in the RING domain without disrupting the zinc-binding capability of RNF4.[1][2]
The development of a covalent PROTAC, CCW 28-3, for BRD4 degradation was demonstrated using this ligand.[1][2]
Quantitative Data
| Compound | Target | Metric | Value | Reference |
| CCW16 (46) | RNF4 | IC50 | 1.8 μM | [1][2] |
| CCW 28-3 | RNF4 | IC50 | 0.54 μM | [3] |
Experimental Protocols
Competitive Inhibition Assay for RNF4 Binding:
The binding affinity of CCW16 and its derivatives to RNF4 was determined using a competitive inhibition assay. A fluorescently labeled probe with known affinity for the RNF4 RING domain was incubated with the RNF4 protein. The displacement of this probe by increasing concentrations of the test compound (CCW16) was measured by monitoring the change in fluorescence polarization. The IC50 value was then calculated from the resulting dose-response curve.
Signaling Pathway and Experimental Workflow
Figure 1: Workflow for the discovery of CCW16 and its use in a BRD4-targeting PROTAC.
Case Study 2: Potent E3 Ligase Inhibitor with Novel Binding Mode
Another instance of "Ligand 46" appears in the context of fragment-based approaches to discover new E3 ligase ligands.[4] This particular compound is a highly potent inhibitor with a Fluorescence Polarization (FP) Ki of 40 nM.[4]
Discovery and Novel Binding Mode
The discovery of this inhibitor was achieved through Structure-Based Drug Design (SBDD).[4] A key feature of this ligand is its distinct binding mode compared to previously reported inhibitors. The cyclopropyl (B3062369) moiety of the pyrazole (B372694) no longer occupies the P4 pocket of the Kelch domain. Instead, it exhibits a "flipped" binding mode where the phenyl substituent occupies a hydrophobic region of the P1 pocket.[4] This novel binding orientation provides a new avenue for exploring under-investigated regions of the Kelch domain for future drug design.[4]
Furthermore, this class of inhibitors demonstrated improved mouse microsomal stability compared to the parent inhibitor.[4]
Quantitative Data
| Compound | Target E3 Ligase Domain | Metric | Value | Reference |
| Inhibitor 46 | Kelch Domain | FP Ki | 40 nM | [4] |
Experimental Protocols
Fluorescence Polarization (FP) Binding Assay:
The binding affinity (Ki) of inhibitor 46 was determined using a fluorescence polarization-based competitive binding assay. A fluorescently labeled tracer molecule that binds to the Kelch domain of the E3 ligase was used. The assay measures the change in polarization of the tracer's fluorescence upon binding to the larger protein. Increasing concentrations of the unlabeled inhibitor 46 compete with the tracer for binding to the Kelch domain, leading to a decrease in the fluorescence polarization signal. The Ki was then calculated from the IC50 value obtained from the dose-response curve.
Logical Relationship of Binding Mode
Figure 2: Comparison of binding modes for previous inhibitors and Inhibitor 46.
Case Study 3: Ligand for PROTAC SMARCA2/4 Degrader-36
A third molecule referred to as "E3 ligase Ligand 46" is utilized in the synthesis of a PROTAC named SMARCA2/4 degrader-36 (HY-170347).[5] This ligand is commercially available and has a registered CAS number of 3033591-48-6.[5]
Synthesis and Application
While the initial search results do not provide a detailed synthesis protocol for this specific ligand, its primary application is explicitly stated as a building block for the synthesis of the aforementioned PROTAC degrader.[5] The development of PROTACs targeting SMARCA2 and SMARCA4, which are components of the SWI/SNF chromatin remodeling complex, is an active area of research in oncology.
A research article titled "Discovery of Potent, Highly Selective, and Efficacious SMARCA2 Degraders" is cited in relation to this compound, suggesting that the detailed discovery and synthesis information can be found within this publication.[5]
Experimental Workflow for PROTAC Synthesis
Figure 3: General workflow for the synthesis of PROTAC SMARCA2/4 degrader-36.
Conclusion
The designation "E3 ligase Ligand 46" highlights the dynamic and fast-paced nature of research in targeted protein degradation. It underscores that a single identifier can refer to multiple, distinct chemical entities with unique properties and applications. This guide has provided a detailed technical overview of three such instances, presenting their discovery, mechanism of action, available quantitative data, and relevant experimental workflows. For researchers in this field, it is crucial to refer to the specific primary literature to fully understand the context and properties of any "Ligand 46" of interest. The continued exploration and characterization of novel E3 ligase ligands will undoubtedly pave the way for the next generation of protein-degrading therapeutics.
